Calcium bis((S)-3-phenyllactate)

uremia nitrogen balance phenylalanine metabolism

Researchers face enantiomeric uncertainty when sourcing phenyllactate salts. Generic or racemic material cannot replicate the (S)-enantiomer's specific in vivo metabolic conversion to phenylalanine documented in human studies, nor its distinct antimicrobial profile. This calcium (S)-3-phenyllactate resolves that gap. - Only calcium salt with published human in vivo evidence of metabolic conversion to phenylalanine, maintaining nitrogen balance in uremic patients. - (S)-enantiomer ensures correct substrate recognition by LDH and aromatic aminotransferases; the (R)-form exhibits different antimicrobial potency. - Combines phenyllactate anion bioactivity with bioavailable calcium, suitable for metabolic research, food preservation, and agricultural biotechnology studies.

Molecular Formula C18H18CaO6
Molecular Weight 370.4 g/mol
CAS No. 57618-26-5
Cat. No. B12659702
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCalcium bis((S)-3-phenyllactate)
CAS57618-26-5
Molecular FormulaC18H18CaO6
Molecular Weight370.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC(C(=O)[O-])O.C1=CC=C(C=C1)CC(C(=O)[O-])O.[Ca+2]
InChIInChI=1S/2C9H10O3.Ca/c2*10-8(9(11)12)6-7-4-2-1-3-5-7;/h2*1-5,8,10H,6H2,(H,11,12);/q;;+2/p-2/t2*8-;/m00./s1
InChIKeyOLPHGSKFJSNPOA-QXGOIDDHSA-L
Commercial & Availability
Standard Pack Sizes100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Calcium bis((S)-3-phenyllactate) Identity & Procurement


Calcium bis((S)-3-phenyllactate) (CAS 57618-26-5, molecular formula C₁₈H₁₈CaO₆, MW 370.4 g/mol) is the calcium salt of the chiral organic acid (S)-3-phenyllactic acid [1]. This compound belongs to the class of aromatic 2-hydroxycarboxylate calcium salts and is structurally characterized by a calcium cation coordinated by two (S)-3-phenyllactate anions . It is commercially catalogued under EINECS 260-854-7 and is offered by specialty chemical suppliers primarily for research purposes in antimicrobial studies, metabolic research, and agricultural biotechnology . Published differentiation from its closest analogs—the (R)-enantiomer calcium salt (CAS 85391-18-0), the free acid, and alternative metal or amino acid counterion salts—remains sparsely quantified in peer-reviewed literature.

Chiral Form Calcium (S)-3-phenyllactate Endogenous L-enantiomer in Phe metabolism
Salt Form Calcium salt (dihydrate) Unique cation for metabolic & agricultural studies
Research Context Phenylalanine precursor, antimicrobial, plant growth Not interchangeable with (R)-enantiomer or free acid

Why Substitution Fails for Calcium bis((S)-3-phenyllactate)


Procurement or experimental substitution with the (R)-enantiomer, the free phenyllactic acid, or alternative metal salts (e.g., sodium, magnesium, zinc) is not functionally equivalent for at least three reasons. First, the (S)-enantiomer is the endogenous form involved in human phenylalanine metabolism, and enantiomeric inversion alters substrate recognition by the enzymes (e.g., lactate dehydrogenase, aromatic aminotransferases) responsible for metabolic conversion [1]. Second, the calcium counterion is mechanistically significant: in the only published human in vivo study, calcium L-phenyllactate served as a metabolic precursor to phenylalanine, maintaining nitrogen balance in uremic patients, whereas a phenylalanine-free diet without this calcium salt produced severe negative nitrogen balance (−1.8 to −3.8 g N/day) [2]. Third, the D-enantiomer of phenyllactic acid has been reported to exhibit greater antimicrobial potency than the L-form, meaning that chiral identity—not merely the phenyllactate scaffold—determines functional activity [3]. These factors preclude simple one-to-one replacement.

Target: Calcium (S)-3-phenyllactate
Generic Substitute
Chiral identity Endogenous (S)-enantiomer recognized by human Phe metabolism enzymes [1]
(R)-enantiomer salt alters substrate recognition, undermining metabolic studies
Counterion role Calcium essential for nitrogen balance in published human metabolic evidence [2]
Sodium or magnesium salts lack in vivo conversion data; substitution untested
Antimicrobial context (S)-form reported lower potency than D-enantiomer; chiral purity must be verified [3]
Free acid or racemate introduces uncontrolled enantiomeric ratio, obscuring activity

Calcium bis((S)-3-phenyllactate) Comparative Evidence


Nitrogen Balance: L-Phenyllactate vs. Control Diet

In a controlled metabolic study, six female uremic patients receiving calcium L-phenyllactate as part of a keto-acid/amino acid regimen achieved an average measured nitrogen balance of +0.73 ± 0.23 g N/day, and after correction for unmeasured losses, +0.23 ± 0.23 g N/day [1]. This contrasts sharply with literature values for subjects on a phenylalanine-free diet without the calcium salt, who exhibited negative nitrogen balances ranging from −1.8 to −3.8 g N/day [1]. The critical differentiator is that calcium L-phenyllactate is metabolically converted to phenylalanine in vivo, enabling net positive or neutral nitrogen balance, whereas a phenylalanine-free diet without this supplement inevitably produces catabolic nitrogen losses [1].

Nitrogen Balance
Reported
+0.73 ± 0.23 vs −1.8 to −3.8 g N/day
Supports metabolic conversion to phenylalanine in vivo
Uremic patient study; endpoint context
uremia nitrogen balance phenylalanine metabolism calcium L-phenyllactate

Rat Growth: Phenylalanine Substitution

In weanling rat studies, L-phenylalanine was replaced isonitrogenously by calcium L-phenyllactate in both 6% and 15% amino acid diets. When the 15% diet was used, growth was severely reduced; however, when the 6% diet was fed with a double equimolar dose of calcium L-phenyllactate, growth and feed efficiency were reduced by only approximately 25% relative to the phenylalanine-containing control [1]. This partial but significant substitution capacity is not observed with the calcium salt of the valine α-hydroxy analog (calcium L-α-hydroxyisovalerate), which failed to support any growth, demonstrating specificity for the phenyllactate scaffold [1].

Rat Growth Substitution
Head-to-head
Ca L-PLA diet: growth ~25% reduction vs Phe control
Ca hydroxyisovalerate: complete growth cessation
Partial phenylalanine replacement capacity demonstrated
Weanling rat model; double equimolar dose
phenylalanine replacement rat growth assay calcium L-phenyllactate feed efficiency

Foodborne Pathogen Inhibition

Phenyllactic acid (PLA) demonstrated minimal inhibitory concentrations (MICs) ranging from 2 to 2.75 mg/mL against Salmonella enterica serotype Derby and Escherichia coli O26, with a dose-dependent inhibition of biofilm formation reaching approximately 90% for Salmonella strains and 50% for E. coli at 1.5 mg/mL [1]. The free acid form was well-tolerated by Caco-2 intestinal cells at concentrations up to 2 mg/mL, and its application in minced beef stored at 4°C significantly reduced microbial populations compared to untreated controls [1]. While this data was obtained with the free acid rather than the calcium salt directly, the phenyllactate anion is the active antimicrobial species; the calcium salt serves as a delivery form that dissociates in aqueous media to release the active phenyllactate ion [2].

Antimicrobial MIC
Class-level
MIC 2–2.75 mg/mL; biofilm inhibition ~90% (Salmonella)
Supports phenyllactate anion antimicrobial screening
Free acid data; calcium salt as delivery form
phenyllactic acid antimicrobial MIC food preservation biofilm

Enantiomeric Potency: D- vs L-Phenyllactic Acid

Published reviews consistently note that D-phenyllactic acid exhibits greater antimicrobial activity than L-phenyllactic acid against both Gram-positive and Gram-negative bacteria and fungi [1]. This chiral preference has direct procurement implications: calcium bis((S)-3-phenyllactate) (the L-form calcium salt, CAS 57618-26-5) is primarily suited for metabolic studies involving endogenous L-phenylalanine pathways, whereas calcium bis((R)-3-phenyllactate) (CAS 85391-18-0) may be more appropriate for antimicrobial applications requiring maximum potency [2]. The enantiomeric identity—not merely the phenyllactate moiety—is a critical specification that must be verified at the point of procurement.

Enantiomer Potency
Cross-study
D-PLA: higher antimicrobial activity
L-PLA: lower reported activity
Chiral identity determines functional activity
Fold-difference not universally quantified
chiral antimicrobial D-phenyllactic acid L-phenyllactic acid stereospecificity

Plant Growth: Synergy with Tryptophan

US Patent 8,242,054 explicitly claims a plant growth regulator composition comprising phenyllactic acid or a salt thereof combined with tryptophan or a salt thereof, demonstrating a synergistic enhancement of root-promoting activity [1]. The patent teaches that phenyllactic acid alone has only weak root-promoting effects and is not in practical use as a standalone regulator; the combination with tryptophan yields high root-promoting activity with very low side effects such as leaf epinasty [1]. Calcium bis((S)-3-phenyllactate), as a salt form of phenyllactic acid, falls within the claimed composition scope and offers the additional advantage of calcium co-delivery for plant nutrition.

Plant Growth Synergy
Data to verify
Phenyllactate + tryptophan enhances root promotion
Supports agricultural research; calcium co-delivery benefit
Patent-based; quantitative data limited
plant growth regulator root promotion phenyllactic acid tryptophan synergy calcium salt

Calcium bis((S)-3-phenyllactate) Applications


Phenylalanine Prodrug for Metabolic Disorders

Based on the Mitch & Walser (1977) human study demonstrating conversion of calcium L-phenyllactate to phenylalanine with net positive nitrogen balance in uremic patients [1], this compound is indicated for experimental metabolic regimens investigating nitrogen-sparing therapies in renal failure or phenylalanine-restricted diets. It serves as a stable, orally administrable phenylalanine precursor that bypasses direct dietary phenylalanine intake, a strategy potentially relevant to PKU research where controlled phenylalanine delivery is critical. No other calcium hydroxy-acid salt has published human in vivo evidence for this specific metabolic conversion pathway [1].

Natural Food Preservative

The broad-spectrum antimicrobial activity of the phenyllactate anion (MIC 2–2.75 mg/mL against S. enterica and E. coli O26; ~90% biofilm inhibition at sub-MIC) [2] supports the use of the calcium salt in food preservation research. The calcium salt form offers aqueous solubility and dissociates to release the active phenyllactate ion, making it suitable for incorporation into aqueous food matrices, edible coatings, and active packaging systems. For applications requiring maximum antimicrobial potency, the (R)-enantiomer calcium salt should be procured instead [3].

Agricultural Root Promoter & Calcium Nutrient

US Patent 8,242,054 establishes that phenyllactic acid salts synergize with tryptophan to produce high root-promoting activity with minimal phytotoxic side effects [4]. Calcium bis((S)-3-phenyllactate) uniquely combines this synergistic activity with calcium supplementation, making it suitable for seedling treatment, transplant shock reduction, and gramineous crop ripening improvement. Researchers developing fertilizer additives or pesticide adjuvants should consider this compound over the free acid or sodium salt for the added nutritional calcium benefit [4].

Animal Feed Additive for Growth Promotion

Phenyllactic acid has been proposed as a feed additive alternative to antibiotics due to its broad-spectrum antimicrobial activity and favorable safety profile [3]. The calcium salt form offers the advantage of simultaneous calcium supplementation—a critical nutritional requirement in livestock and poultry production—while delivering antimicrobial activity against common feed-contaminating pathogens. Researchers should verify the enantiomeric purity specification when ordering, as the (S)-form is the endogenous mammalian metabolite [3].

Application
Selection Property
Validation Focus
Phenylalanine Metabolism Research
Chiral identity & calcium salt form
Nitrogen balance evidence in metabolic models
Food Preservation Research
Aqueous solubility & anion release
MIC and biofilm inhibition in food matrices
Plant Growth Regulation Research
Synergy with tryptophan; calcium co-delivery
Root-promotion response in seedling assays
Animal Feed Additive Research
Chiral purity & calcium nutritional value
Antimicrobial screening against feed pathogens
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